molecular formula C7H14O2 B098163 4-Methoxycyclohexanol CAS No. 18068-06-9

4-Methoxycyclohexanol

Cat. No. B098163
Key on ui cas rn: 18068-06-9
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
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Patent
US04639521

Procedure details

To mono-potassium salt of 1,4-cyclohexanediol which had been prepared from 17.5 g of 1,4-cyclohexanediol and 9.3 g of potassium hydroxide, 32 g of methyl iodide was added, and the resultant mixture was heated under reflux for 5 hours. After the reaction was completed, water was added and then the mixture was extracted with chloroform. The extract was subjected to distillation under reduced pressure to obtain 10.34 g of 4-methoxycyclohexanol. b15 : 100°-103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[CH:2]1([OH:9])[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[OH-].[K+].[CH3:12]I>O>[CH3:12][O:8][CH:5]1[CH2:6][CH2:7][CH:2]([OH:9])[CH2:3][CH2:4]1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)O)O
Name
Quantity
17.5 g
Type
reactant
Smiles
C1(CCC(CC1)O)O
Name
Quantity
9.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
32 g
Type
reactant
Smiles
CI
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
The extract was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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